2-(1-Acetamidocyclopentyl)acetic acid
Description
2-(1-Acetamidocyclopentyl)acetic acid is a cyclopentane-derived carboxylic acid featuring an acetamido (-NHCOCH₃) substituent at the 1-position of the cyclopentyl ring. Its molecular formula is C₉H₁₅NO₃ (molecular weight: 201.22 g/mol). The compound combines the hydrophobic cyclopentane ring with polar functional groups (carboxylic acid and acetamido), enabling diverse interactions in biochemical systems.
Properties
CAS No. |
911113-64-9 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1-acetamidocyclopentyl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-9(6-8(12)13)4-2-3-5-9/h2-6H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VVFHZXYODMIYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 2-(1-Acetamidocyclopentyl)acetic acid with six analogs derived from the evidence:
Key Research Findings
Impact of Ring Size
- Cyclopentane vs. Cyclohexane: The cyclohexyl analog (HY-W025830) exhibits greater conformational flexibility due to its six-membered ring, which may enhance hydrophobic interactions in protein binding pockets.
Functional Group Effects
- Acetamido vs. Amino/Formamido: The acetamido group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, facilitating interactions with biomolecules. In contrast, the amino group in 2-(cyclopentylamino)acetic acid is more basic, leading to protonation at physiological pH and altered solubility .
Solubility and Ionization
- The dimethylamino hydrochloride derivative () demonstrates high aqueous solubility owing to its ionic form, making it suitable for in vitro assays. The neutral acetamido group in the target compound may enhance membrane permeability, favoring cellular uptake .
Stereochemical and Steric Effects
- The tetramethylcyclopentyl derivative () highlights how bulky substituents and stereochemistry (S and R,S configurations) can restrict molecular flexibility and improve target specificity. Such features are critical in drug design but may reduce solubility .
Fluorinated and Bicyclic Analogs
- The trifluoromethyl bicyclic compound () exhibits enhanced metabolic stability due to fluorine’s electronegativity and the rigid bicyclo structure. This contrasts with the target compound’s cyclopentane ring, which offers less strain and greater synthetic accessibility .
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